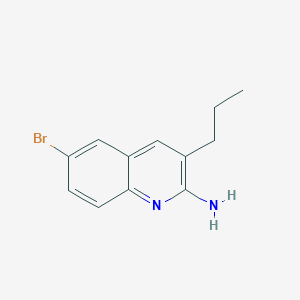

2-Amino-6-bromo-3-propylquinoline

Beschreibung

2-Amino-6-bromo-3-propylquinoline hydrochloride (CAS: 1171784-46-5) is a brominated quinoline derivative with the molecular formula C₁₂H₁₄BrClN₂ and a molecular weight of 301.61 g/mol. It is primarily utilized as an intermediate or building block in pharmaceutical and chemical synthesis, owing to its functionalized quinoline core. The compound features a bromine atom at position 6, an amino group at position 2, and a propyl chain at position 3, which collectively influence its reactivity and physicochemical properties . It is commercially available from suppliers such as LEAP CHEM CO., LTD. and Santa Cruz Biotechnology, underscoring its importance in research and industrial applications .

Eigenschaften

Molekularformel |

C12H13BrN2 |

|---|---|

Molekulargewicht |

265.15 g/mol |

IUPAC-Name |

6-bromo-3-propylquinolin-2-amine |

InChI |

InChI=1S/C12H13BrN2/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14/h4-7H,2-3H2,1H3,(H2,14,15) |

InChI-Schlüssel |

YXCBMBAGOSSPFF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(N=C2C=CC(=CC2=C1)Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-3-propylquinoline can be achieved through various classical and modern synthetic methods. Some of the well-known classical methods include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods typically involve the cyclization of appropriate precursors under acidic or basic conditions, often in the presence of catalysts.

Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including 2-Amino-6-bromo-3-propylquinoline, may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-bromo-3-propylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-bromo-3-propylquinoline has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the development of dyes, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2-Amino-6-bromo-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecule involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 2-Amino-6-bromo-3-propylquinoline and Analogous Compounds

Physicochemical and Functional Differences

Substituent Effects: Bromine vs. Methoxy: The bromine atom in 2-amino-6-bromo-3-propylquinoline enhances electrophilic substitution reactivity compared to the electron-donating methoxy group in 2-amino-6-methoxy-3-propylquinoline. This makes the former more suitable for cross-coupling reactions in drug synthesis .

Halogenation Patterns: Compounds like 6-bromo-4-chloro-2-propylquinoline (CAS 930570-34-6) exhibit dual halogenation, which can stabilize intermediates in catalytic cycles or enhance binding affinity in medicinal chemistry .

Core Heterocycle Modifications: Pyridine derivatives (e.g., 2-bromo-3-methylpyridine, CAS 3430-17-9) lack the fused benzene ring of quinolines, resulting in reduced aromatic stabilization and distinct electronic properties .

Research and Industrial Relevance

- Pharmaceutical Intermediates: The bromine and amino groups in 2-amino-6-bromo-3-propylquinoline make it a versatile precursor for antimalarial or anticancer agents, where quinoline scaffolds are prevalent .

- Comparative Utility : Methoxy-substituted analogs (e.g., CAS 948293-81-0) may be preferred in polar reaction environments, while halogen-rich variants (e.g., CAS 930570-34-6) are prioritized in metal-catalyzed syntheses .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.